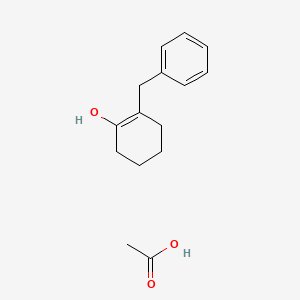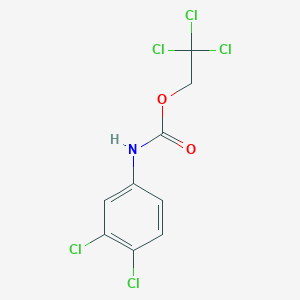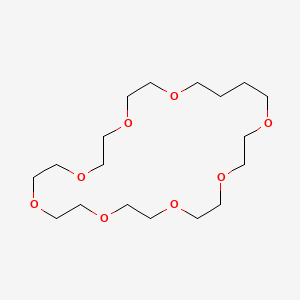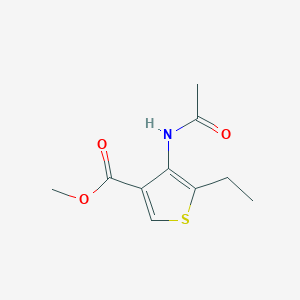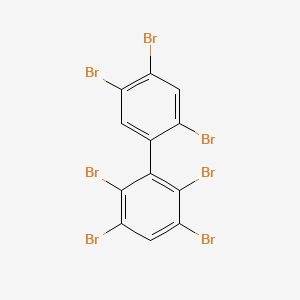
2,2',3,4',5,5',6-Heptabromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,4’,5,5’,6-Heptabromobiphenyl: is a polybrominated biphenyl (PBB), a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant, which helps in reducing the flammability of various materials. due to its persistence in the environment and potential toxicity, its use has been restricted or banned in many regions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl typically involves the bromination of biphenyl. The process includes the following steps:
Bromination Reaction: Biphenyl is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound
Industrial Production Methods: Industrial production of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to carry out the bromination reaction with precise control over temperature and reaction time.
Separation and Purification: Employing industrial-scale purification methods to isolate the desired product from by-products and impurities
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different brominated biphenyls .
Wissenschaftliche Forschungsanwendungen
2,2’,3,4’,5,5’,6-Heptabromobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and behavior of persistent organic pollutants (POPs).
Toxicology Research: Investigated for its toxic effects on living organisms and its potential role as an endocrine disruptor.
Material Science: Utilized as a flame retardant in experimental materials to study its effectiveness and impact on material properties
Wirkmechanismus
The mechanism of action of 2,2’,3,4’,5,5’,6-Heptabromobiphenyl involves:
Endocrine Disruption: The compound can interfere with the synthesis, transport, and metabolism of hormones. It can bind to thyroid hormone transport proteins and compete with thyroid hormones for binding sites.
Gene Expression: It can affect the expression of genes involved in thyroid hormone synthesis and metabolism, leading to various biochemical and toxic effects
Vergleich Mit ähnlichen Verbindungen
- 2,2’,3,4,4’,5,6-Heptabromobiphenyl
- 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
Comparison: 2,2’,3,4’,5,5’,6-Heptabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and effectiveness as a flame retardant .
Eigenschaften
CAS-Nummer |
84303-49-1 |
|---|---|
Molekularformel |
C12H3Br7 |
Molekulargewicht |
706.5 g/mol |
IUPAC-Name |
1,2,4,5-tetrabromo-3-(2,4,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H3Br7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H |
InChI-Schlüssel |
RBWZYLZOKXWBII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


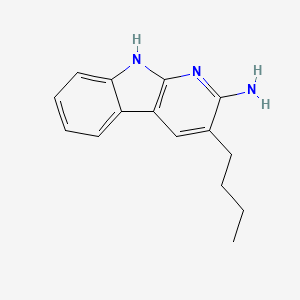
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
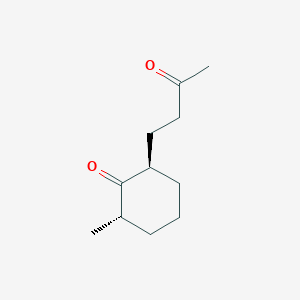
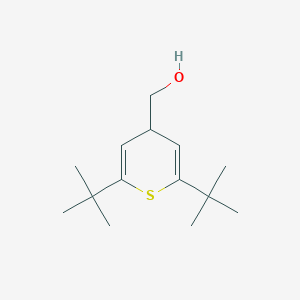
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
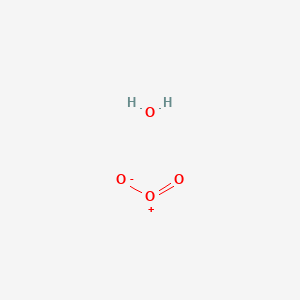
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
